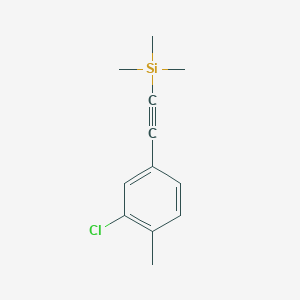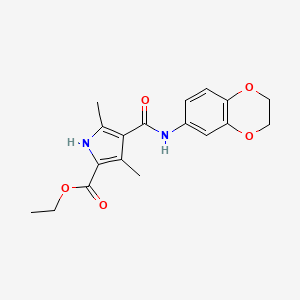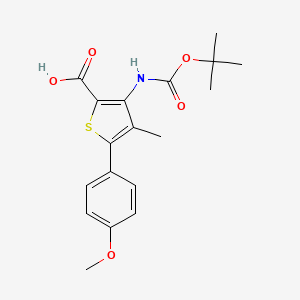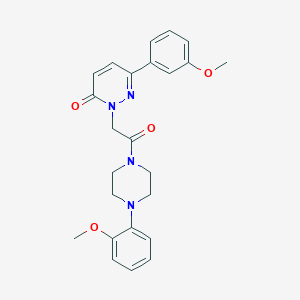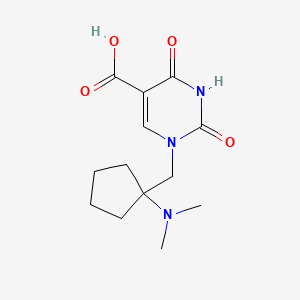![molecular formula C17H21KN2O10S2 B14871186 potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)
potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neoglucobrassicin can be synthesized through the methoxylation of glucobrassicin. . This reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the methoxy group.
Industrial Production Methods: Industrial production of neoglucobrassicin often involves the extraction from plant sources rather than synthetic methods. The extraction process includes homogenizing the plant material, followed by purification steps such as centrifugation and chromatography to isolate neoglucobrassicin .
Analyse Des Réactions Chimiques
Types of Reactions: Neoglucobrassicin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of indole-3-carbinol and other breakdown products.
Oxidation: Can be oxidized to form various indole derivatives under specific conditions.
Substitution: Methoxylation of glucobrassicin to form neoglucobrassicin.
Major Products: The major products formed from these reactions include indole-3-carbinol, indole-3-acetonitrile, and other indole derivatives .
Applications De Recherche Scientifique
Neoglucobrassicin has been extensively studied for its potential health benefits and applications in various fields :
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Investigated for its anti-cancer properties and its ability to modulate detoxification enzymes.
Industry: Potential use in developing natural pesticides and plant growth regulators.
Mécanisme D'action
Neoglucobrassicin exerts its effects primarily through its breakdown products. When hydrolyzed by myrosinase, it forms indole-3-carbinol and other bioactive compounds that can modulate various biological pathways . These breakdown products are known to activate detoxification enzymes, inhibit carcinogenesis, and exhibit antioxidant properties .
Comparaison Avec Des Composés Similaires
Neoglucobrassicin is one of several glucosinolate derivatives found in cruciferous vegetables . Similar compounds include:
Glucobrassicin: The parent compound from which neoglucobrassicin is derived.
4-Methoxyglucobrassicin: Another methoxylated derivative with similar properties.
4-Hydroxyglucobrassicin: A hydroxylated derivative with distinct biological activities.
Neoglucobrassicin is unique due to its specific methoxy substitution, which influences its biological activity and stability compared to other glucosinolates .
Propriétés
Formule moléculaire |
C17H21KN2O10S2 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C17H22N2O10S2.K/c1-27-19-10(6-9-4-2-3-5-11(9)19)7-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17;/h2-6,12,14-17,20-23H,7-8H2,1H3,(H,24,25,26);/q;+1/p-1/b18-13+;/t12-,14-,15+,16-,17+;/m1./s1 |
Clé InChI |
DFQHSDGROWHZCP-HBUZWFHBSA-M |
SMILES isomérique |
CON1C2=CC=CC=C2C=C1C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
SMILES canonique |
CON1C2=CC=CC=C2C=C1CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


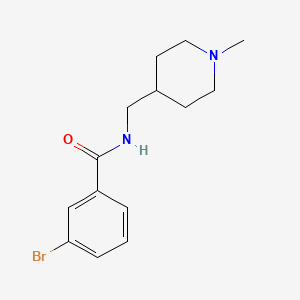
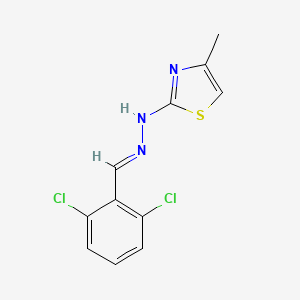
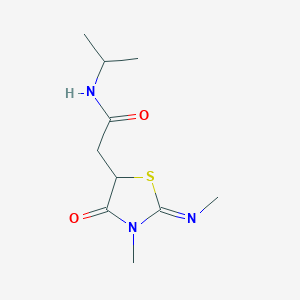
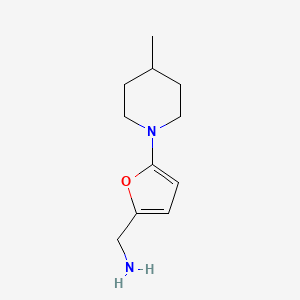
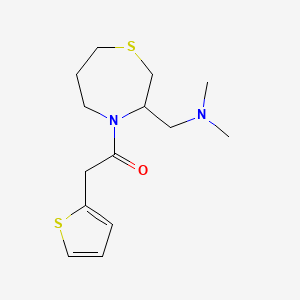
![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
